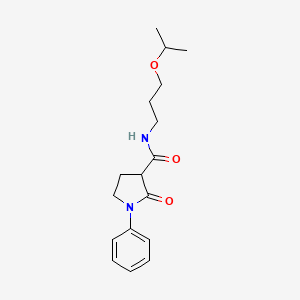
N-(4-chlorobenzyl)-1-methyl-5-oxo-2-phenyl-3-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobenzyl)-1-methyl-5-oxo-2-phenyl-3-pyrrolidinecarboxamide, also known as CEP-1347, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was initially developed as a neuroprotective agent for the treatment of Parkinson's disease, but its mechanism of action has also been found to have potential applications in other diseases such as Alzheimer's disease and cancer.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-1-methyl-5-oxo-2-phenyl-3-pyrrolidinecarboxamide involves the inhibition of the c-Jun N-terminal kinase (JNK) pathway. JNK is a protein kinase that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of the JNK pathway by N-(4-chlorobenzyl)-1-methyl-5-oxo-2-phenyl-3-pyrrolidinecarboxamide has been found to have neuroprotective effects by reducing neuronal apoptosis and inflammation.
Biochemical and Physiological Effects
N-(4-chlorobenzyl)-1-methyl-5-oxo-2-phenyl-3-pyrrolidinecarboxamide has been found to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are both implicated in the pathogenesis of Parkinson's disease. It has also been found to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which are important for neuronal survival and function.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-chlorobenzyl)-1-methyl-5-oxo-2-phenyl-3-pyrrolidinecarboxamide is its specificity for the JNK pathway, which allows for targeted inhibition of this pathway without affecting other cellular processes. However, one limitation of N-(4-chlorobenzyl)-1-methyl-5-oxo-2-phenyl-3-pyrrolidinecarboxamide is its poor solubility, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of N-(4-chlorobenzyl)-1-methyl-5-oxo-2-phenyl-3-pyrrolidinecarboxamide. One direction is the development of more potent and selective inhibitors of the JNK pathway. Another direction is the investigation of the potential applications of N-(4-chlorobenzyl)-1-methyl-5-oxo-2-phenyl-3-pyrrolidinecarboxamide in other diseases such as Alzheimer's disease and cancer. Additionally, the development of more effective methods for the administration of N-(4-chlorobenzyl)-1-methyl-5-oxo-2-phenyl-3-pyrrolidinecarboxamide in vivo could also be explored.
Synthesis Methods
The synthesis of N-(4-chlorobenzyl)-1-methyl-5-oxo-2-phenyl-3-pyrrolidinecarboxamide involves several steps, including the reaction of 4-chlorobenzylamine with methyl acetoacetate to form 1-(4-chlorobenzyl)-5-methyl-2,4-dioxo-3-pyrrolidinecarboxylic acid ethyl ester. This compound is then reacted with phenylhydrazine to form the corresponding hydrazone, which is subsequently reduced to form N-(4-chlorobenzyl)-1-methyl-5-oxo-2-phenyl-3-pyrrolidinecarboxamide.
Scientific Research Applications
N-(4-chlorobenzyl)-1-methyl-5-oxo-2-phenyl-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to have neuroprotective effects in animal models of Parkinson's disease and has been shown to improve motor function and reduce neuronal loss. It has also been studied for its potential applications in other diseases such as Alzheimer's disease, where it has been found to reduce amyloid-beta accumulation and improve cognitive function.
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-22-17(23)11-16(18(22)14-5-3-2-4-6-14)19(24)21-12-13-7-9-15(20)10-8-13/h2-10,16,18H,11-12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJQAMBHDPUQOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[(1-methyl-2-piperidinyl)methyl]benzamide](/img/structure/B6032738.png)
![N-cyclopentyl-2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6032750.png)
![N-{2-[(1-benzyl-4-piperidinyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6032760.png)
![2-[({4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)thio]-4-hydroxy-6-(4-methylphenyl)-5-pyrimidinecarbonitrile](/img/structure/B6032767.png)
![N'-cyclopentyl-N-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6032779.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methylphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B6032786.png)
![N-[(3-propyl-5-isoxazolyl)methyl]-6-[2-(2-pyridinyl)-1-pyrrolidinyl]nicotinamide](/img/structure/B6032794.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(4-pentenoyl)prolinamide](/img/structure/B6032795.png)
![8-(4-fluorophenyl)-7-(3-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6032820.png)
![N-(3-bromophenyl)-2-cyano-3-[4-(methylthio)phenyl]acrylamide](/img/structure/B6032830.png)
![1-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-3-methoxypiperidine](/img/structure/B6032834.png)